Oxymetazoline is a pharmaceutical compound primarily used as a nasal decongestant. It belongs to the class of imidazole derivatives and is known for its ability to constrict blood vessels in the nasal passages, thereby reducing swelling and congestion. The compound is typically found in various over-the-counter formulations, including nasal sprays and eye drops, due to its effectiveness in alleviating symptoms associated with allergic rhinitis and sinusitis.
Oxymetazoline is synthesized through chemical processes involving various organic compounds. It is commercially available and can be obtained from pharmaceutical manufacturers. The compound's structure and properties have been extensively studied, leading to its widespread use in clinical settings.
The synthesis of oxymetazoline typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent modifications to achieve the desired properties.
The synthesis may employ techniques such as:
Oxymetazoline undergoes various chemical reactions, particularly oxidation, which can lead to degradation products.
The stability of oxymetazoline in formulations is critical for its efficacy and shelf life. Analytical methods like high-performance liquid chromatography are often employed to monitor these reactions.
Oxymetazoline acts primarily as an alpha-adrenergic agonist. Its mechanism involves:
Clinical studies indicate that oxymetazoline provides rapid relief of nasal congestion, often within minutes of administration .
Oxymetazoline has several applications beyond its primary use as a decongestant:
Chemically, Oxymetazoline(1+) is classified as an imidazoline derivative with systematic IUPAC nomenclature: 3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethylphenol cation [6] [9]. Its molecular formula is C16H25N2O+, with a monoisotopic mass of 261.1966 Da. The compound features three distinct moieties:
Table 1: Fundamental Chemical Properties of Oxymetazoline(1+)
Property | Specification | Method/Reference |
---|---|---|
Molecular Formula | C₁₆H₂₅N₂O⁺ | [6] [9] |
Charge | +1 | [9] |
Ionization Site | Tertiary nitrogen (imidazoline ring) | [6] [8] |
logP (Predicted) | 2.8 - 3.5 | [8] |
Aqueous Solubility | High (as hydrochloride salt) | [8] |
pKa (Imidazoline nitrogen) | ~6.2 | Estimated from imidazoline class |
Pharmacologically, Oxymetazoline(1+) is a selective α-adrenoceptor agonist with the following receptor binding profile:
The selective agonism at α1A-subtypes mediates vasoconstriction in cutaneous and mucosal vasculature. Unlike catecholamine derivatives, Oxymetazoline(1+) exhibits negligible activity at β-adrenergic receptors, minimizing cardiovascular effects when administered topically [10]. Its classification extends to vasoconstrictor agents (ATC code R01AA05 for nasal preparations, S01GA03 for ophthalmic preparations) and sympathomimetics due to direct receptor stimulation without catecholamine release [1] [6].
The development of Oxymetazoline(1+) originated from structural optimization of earlier imidazoline derivatives. Key historical milestones include:
Table 2: Regulatory Milestones for Oxymetazoline(1+)-Containing Therapeutics
Year | Regulatory Event | Indication | Reference |
---|---|---|---|
1964 | Initial FDA approval | Nasal decongestion | [2] |
1976 | OTC status granted | Nasal congestion (intranasal formulations) | [3] |
1994 | Final OTC monograph established (21 CFR 341) | Nasal decongestant active ingredient | [5] |
2017 | NDA approval for 1% cream (Rhofade®) | Persistent facial erythema of rosacea | [7] |
2020 | NDA approval for 0.1% ophthalmic solution (Upneeq®) | Acquired blepharoptosis | [1] |
Regulatory classifications vary by formulation: intranasal and ophthalmic OTC products containing Oxymetazoline(1+) are classified under the FDA OTC Monograph for Nasal Decongestant Drug Products (21 CFR 341.20), while prescription formulations (Rhofade®, Upneeq®) underwent New Drug Application (NDA) review [5] [7]. The prescription status for rosacea and blepharoptosis indications reflects the requirement for physician supervision regarding long-term use and potential ocular effects [1] [3].
Oxymetazoline(1+) belongs to a structurally homologous series of imidazoline derivatives sharing a 4,5-dihydro-1H-imidazolium core with aromatic substitutions. Key analogues include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7